

Thermodynamic Properties of Valeric Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Valericanhydride

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Valeric anhydride, also known as pentanoic anhydride, is a valuable reagent in organic synthesis, frequently utilized in the pharmaceutical and polymer industries for the introduction of pentanoyl groups. A thorough understanding of its thermodynamic properties is crucial for reaction design, process optimization, and safety assessment. This technical guide provides a summary of the available thermodynamic data for valeric anhydride, outlines general experimental methodologies for their determination, and presents a logical workflow for one of its key synthetic applications.

Core Thermodynamic and Physical Properties

The thermodynamic properties of valeric anhydride have been determined through both experimental measurements and computational predictions. While a comprehensive set of experimental thermodynamic data is not readily available in the literature, calculated values provide useful estimates for process modeling. The following tables summarize the key physical and thermodynamic properties.

Table 1: Physical Properties of Valeric Anhydride

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	186.25 g/mol	[6] [7] [8]
Melting Point	-56 °C (217.15 K)	[7] [8]
Boiling Point	228-230 °C (501.15-503.15 K) at 760 mmHg	[7] [8]
186.35 °C (459.5 K)	[2]	
Density	0.944 g/mL at 20 °C	[7] [8]
Refractive Index	1.421 at 20 °C	[7] [8]

Table 2: Calculated Thermodynamic Properties of Valeric Anhydride

Property	Value	Method	Source
Standard Enthalpy of Formation (gas, 298.15 K)	-607.11 kJ/mol	Joback	[6]
Standard Gibbs Free Energy of Formation (gas, 298.15 K)	-329.52 kJ/mol	Joback	[6]
Standard Enthalpy of Vaporization (at boiling point)	53.76 kJ/mol	Joback	[6]
Standard Enthalpy of Fusion (at melting point)	26.04 kJ/mol	Joback	[6]
Ideal Gas Heat Capacity (C _{p,gas})	Value not available	[6]	
Standard Molar Entropy	Value not available		

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. While widely used, these are estimated values and may differ from experimental data.

Experimental Protocols for Thermodynamic Data Determination

The experimental determination of thermodynamic properties relies on a variety of calorimetric and analytical techniques. While specific detailed protocols for valeric anhydride are scarce in publicly available literature, the following outlines the general methodologies that would be employed.

Determination of Enthalpy of Reaction: Reaction Calorimetry

Reaction calorimetry is a powerful technique to determine the heat evolved or absorbed during a chemical reaction. This is crucial for assessing reaction safety and for process scale-up.

General Protocol:

- **Calorimeter Setup:** A reaction calorimeter, such as a Mettler-Toledo RC1 or a similar heat-flow calorimeter, is utilized. The reactor is equipped with a stirrer, temperature probes for both the reactor contents and the jacket, and a dosing system for the controlled addition of reactants.
- **Calibration:** The overall heat transfer coefficient (U) of the calorimeter is determined before and after the reaction. This is typically done by introducing a known amount of heat into the reactor using a calibration heater and measuring the temperature difference between the reactor and the jacket.
- **Reaction Execution:** A known amount of the initial reactant (e.g., a substrate to be acylated) and solvent are charged into the reactor and brought to the desired reaction temperature.
- **Dosing:** Valeric anhydride is then dosed into the reactor at a controlled rate. The heat flow is continuously monitored throughout the addition.

- **Data Analysis:** The heat of reaction is calculated from the measured heat flow, the molar amount of the limiting reactant, and the calibration data.

Determination of Enthalpy of Vaporization: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

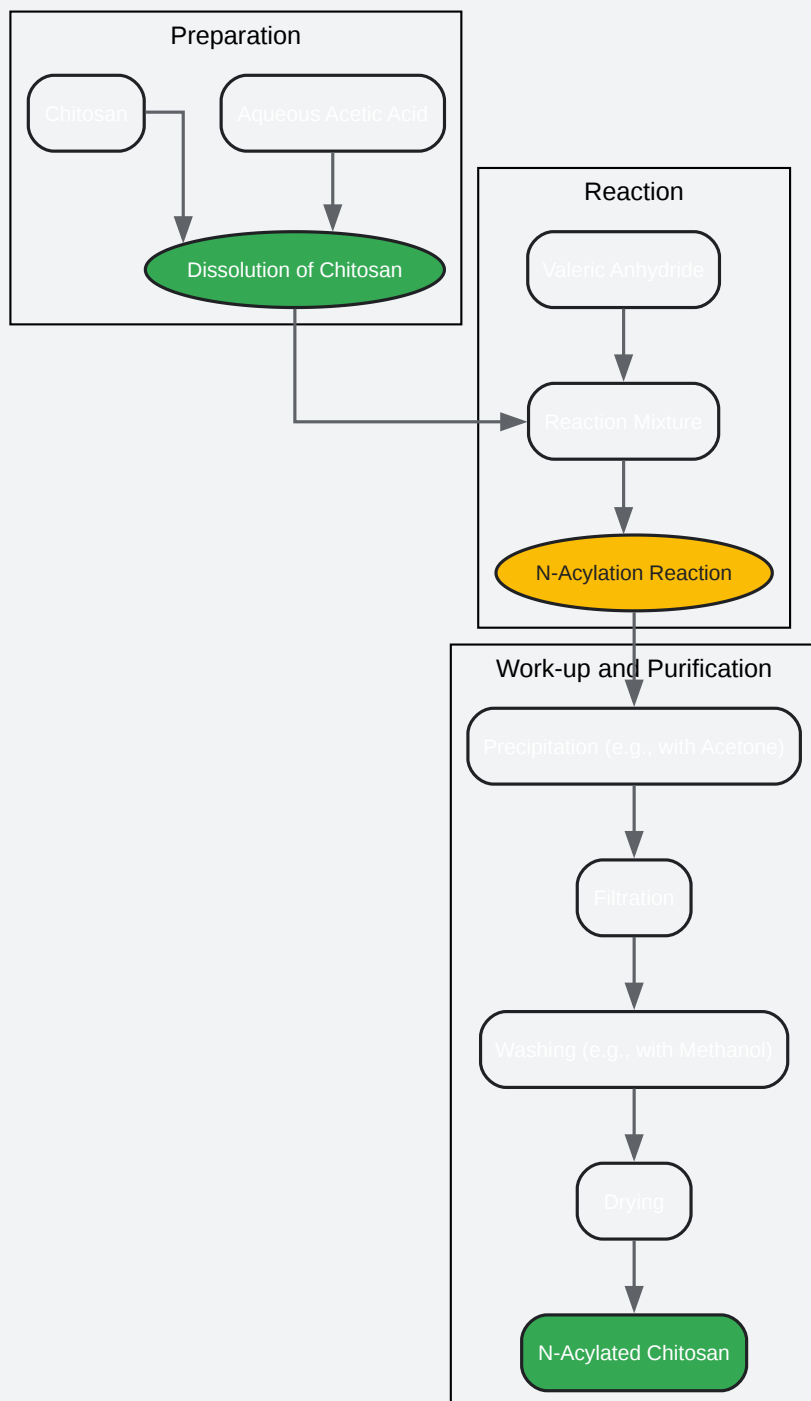
General Protocol:

- **Apparatus:** A gas-tight flask equipped with a pressure sensor and a temperature probe is used. The flask is placed in a temperature-controlled water bath.
- **Initial Measurement:** The pressure of the air in the flask is measured at a known initial temperature.
- **Sample Introduction:** A small amount of valeric anhydride is introduced into the flask.
- **Temperature Variation:** The temperature of the water bath is varied in steps, and the total pressure inside the flask is recorded at each temperature once equilibrium is reached.
- **Data Analysis:** The partial pressure of the air at each temperature is calculated and subtracted from the total pressure to obtain the vapor pressure of the valeric anhydride. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is equal to $-\Delta H_{\text{vap}}/R$, where R is the gas constant.

Synthetic Application Workflow: Acylation of Chitosan

Valeric anhydride is used to modify biopolymers like chitosan to alter their physical and chemical properties. The following diagram illustrates the logical workflow for the N-acylation of chitosan using valeric anhydride.

Workflow for N-Acylation of Chitosan with Valeric Anhydride

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- To cite this document: BenchChem. [Thermodynamic Properties of Valeric Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044263#thermodynamic-properties-of-valeric-anhydride>]

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